molecular formula C2H6NO4P B1211979 Phosphonoacetamide CAS No. 22363-89-9

Phosphonoacetamide

Cat. No.: B1211979
CAS No.: 22363-89-9
M. Wt: 139.05 g/mol
InChI Key: AKVIWWJLBFWFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonoacetamide is a valuable chemical building block in organic and medicinal chemistry research. Its primary application is as a key precursor in the Horner-Wadsworth-Emmons (HWE) reaction for the efficient synthesis of (E)-α,β-unsaturated amides that incorporate α-aminophosphonate motifs . These structures are important scaffolds in the development of compounds with potential pharmacological relevance, such as anticancer agents . The compound can be prepared through a sequence involving the Kabachnik-Fields reaction, hydrogenolytic cleavage, acylation with bromoacetyl bromide, and a subsequent Arbuzov reaction . Furthermore, this compound has been documented as a competitive inhibitor of carbamoyl phosphate and has been used in biochemical studies to investigate allosteric transitions, such as the T-state to R-state transition in the enzyme aspartate carbamoyltransferase . This makes it a useful tool for enzymology research and studying enzyme mechanisms. The structural features of the phosphonic acid functional group, which this compound contains, are known to mimic the phosphate moiety, leading to bioactive properties and making such compounds of high interest in drug discovery projects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-amino-2-oxoethyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6NO4P/c3-2(4)1-8(5,6)7/h1H2,(H2,3,4)(H2,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIWWJLBFWFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NO4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176897
Record name Phosphonoacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22363-89-9
Record name Phosphonoacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonoacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonoacetamide
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Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Phosphonoacetamides have been studied for their antimicrobial properties, particularly against Staphylococcus aureus. Research indicates that certain phosphonoacetamides exhibit low nanomolar inhibition constants (Ki values) for the enzyme CrtM, which is crucial for the biosynthesis of staphyloxanthin, a virulence factor in S. aureus . This inhibition restores sensitivity to reactive oxygen species and significantly reduces bacterial burden in vivo.

Case Study: Inhibition of Staphyloxanthin Biosynthesis

  • Objective: To evaluate the effectiveness of phosphonoacetamides as inhibitors of CrtM.
  • Findings: The study demonstrated that phosphonoacetamides are effective in inhibiting staphyloxanthin production, leading to decreased virulence in bacterial cells and reduced infection severity in mouse models.

Environmental Applications

2.1 Toxicological Assessments

Phosphonoacetamides have been synthesized and tested for their toxic effects on various microorganisms, including Paramecium sp. The research showed that these compounds could significantly inhibit cell growth at different concentrations, indicating their potential use as biocides or herbicides .

Data Table: Toxicity of Phosphonoacetamides on Paramecium sp.

CompoundConcentration (μmol L⁻¹)Optical Density (OD)Growth Inhibition (%)
Phosphonoacetamide 6b100.12725
This compound 6c200.14440
Chlorpyrifos Ethyl-Control0

Synthesis and Characterization

3.1 Synthesis Methods

Phosphonoacetamides can be synthesized through various methods, including the use of coupling agents such as BOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). The synthesis process has been optimized to yield high purity and yield, making these compounds readily available for research purposes .

Future Research Directions

The versatility of phosphonoacetamides opens avenues for further research in both medicinal and environmental applications. Future studies could focus on:

  • Exploring novel derivatives with enhanced biological activity.
  • Investigating the mechanisms underlying their antimicrobial properties.
  • Assessing long-term environmental impacts and biodegradability.

Comparison with Similar Compounds

Phosphonoacetamide vs. Sulfonoacetamide and Carboxylic Acid Analogs

This compound’s activity is highly dependent on its phosphonate (-PO₃H₂) group. Replacement with sulfonate (-SO₃H) or carboxylate (-CO₂H) groups significantly reduces potency:

Compound Backbone Group CrtM Inhibition (Kᵢ, μM) STX Biosynthesis (IC₅₀, μM) Human SQS Inhibition (IC₅₀, μM)
This compound (5) -PO₃H₂ 0.04 0.025 >300
Sulfonoacetamide (11) -SO₃H 0.81 15 >300
Carboxylic Acid (21) -CO₂H >7 200 >300

Key Findings :

  • This compound is 20× more potent than sulfonoacetamide and >200× more potent than carboxylic acid in enzyme inhibition .
  • The phosphonate group enables stronger electrostatic/hydrogen-bond interactions with residues like R292 and K238 in Haemophilus influenzae biotin carboxylase, critical for binding .
  • Sulfonoacetamide’s lower activity suggests reduced compatibility with Mg²⁺-rich active sites, as seen in CrtM inhibition .

Comparison with Phosphonosulfonates and Bisphosphonates

This compound derivatives (e.g., compound 5) feature a longer backbone than phosphonosulfonates, enhancing binding to dual FPP sites in CrtM. For example:

  • Phosphonosulfonates (e.g., diphenyl ether derivatives) bind to either Site 1 (with 2 Mg²⁺ ions) or Site 2 (with 1 Mg²⁺) in CrtM, complicating quantitative structure-activity relationships (QSAR) .
  • Phosphonoacetamides adopt a conformation that accommodates both Mg²⁺ coordination and hydrophobic interactions with phenoxyphenyl side chains, achieving sub-micromolar Kᵢ values .

In contrast, bisphosphonates (e.g., ethylene bis(phosphonates)) show moderate cell permeability but lower specificity for bacterial targets .

Enzyme Inhibition Profiles and Mechanism

Biotin Carboxylase and ATCase Inhibition

  • In H. influenzae biotin carboxylase, this compound binds similarly to CP, overlapping with biotin’s ureido ring. This mimicry explains its role in stimulating reverse reactions (e.g., ATP synthesis from carbamoyl phosphate) .
  • In ATCase, this compound stabilizes the R-state conformation, analogous to CP, and induces allosteric transitions when co-bound with malonate or nucleotides (CTP/ATP) .

Toxicity and Selectivity

This compound derivatives exhibit minimal cytotoxicity:

  • No growth inhibition in human cell lines (MCF-7, NCI-460, SF-268) at IC₅₀ > 300 μM .
  • Low human squalene synthase (SQS) inhibition (IC₅₀ > 300 μM), ensuring selectivity for bacterial targets .

In contrast, ester analogs (e.g., compound 17) show moderate cytotoxicity (IC₅₀ ≈ 70–90 μM) but are inactive in STX inhibition .

Preparation Methods

Synthesis of 2-(Diethoxyphosphoryl)acetic Acid

The foundational step in phosphonoacetamide synthesis involves preparing 2-(diethoxyphosphoryl)acetic acid, a key intermediate. This is achieved via the Arbuzov reaction , where ethyl 2-bromoacetate reacts with triethyl phosphite (P(OEt)₃) under thermal conditions:

BrCH2CO2Et+P(OEt)360C,3 hr(EtO)2P(O)CH2CO2Et+EtBr\text{BrCH}2\text{CO}2\text{Et} + \text{P(OEt)}3 \xrightarrow{60^\circ \text{C}, 3\ \text{hr}} (\text{EtO})2\text{P(O)CH}2\text{CO}2\text{Et} + \text{EtBr}

Subsequent saponification of the ester group using potassium carbonate (K₂CO₃) in aqueous medium yields the carboxylic acid derivative:

(EtO)2P(O)CH2CO2EtK2CO3,H2O,100C(EtO)2P(O)CH2COOH(\text{EtO})2\text{P(O)CH}2\text{CO}2\text{Et} \xrightarrow{\text{K}2\text{CO}3, \text{H}2\text{O}, 100^\circ \text{C}} (\text{EtO})2\text{P(O)CH}2\text{COOH}

Reaction Conditions and Yield

StepReagents/ConditionsTimeYield
Arbuzov ReactionP(OEt)₃, 60°C3 hr85%
SaponificationK₂CO₃, H₂O, reflux10 min90%

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 4.15 (q, 4H, OCH₂CH₃), 2.85 (d, 2H, CH₂P), 1.35 (t, 6H, CH₃).

  • IR (CCl₄) : 1720 cm⁻¹ (C=O), 1230 cm⁻¹ (P=O).

BOP-Activated Amidation with Amino Acids

The carboxylic acid intermediate is coupled with chiral amino esters using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the activating agent. This method avoids racemization at the amino acid’s α-carbon:

(EtO)2P(O)CH2COOH+H2N-R-CO2MeBOP, TEA, CH2Cl2(EtO)2P(O)CH2CONH-R-CO2Me(\text{EtO})2\text{P(O)CH}2\text{COOH} + \text{H}2\text{N-R-CO}2\text{Me} \xrightarrow{\text{BOP, TEA, CH}2\text{Cl}2} (\text{EtO})2\text{P(O)CH}2\text{CONH-R-CO}_2\text{Me}

Optimized Protocol

  • Solvent : Dichloromethane (CH₂Cl₂).

  • Base : Triethylamine (TEA) to maintain pH 8–9.

  • Temperature : 0°C initially, then room temperature.

  • Workup : Sequential washing with H₂SO₄ (2M), NaCl (sat.), and NaHCO₃ (sat.).

Yield and Stereochemical Integrity

Amino Acid DerivativeYieldOptical Purity
(S)-Isobutyl78%>99% ee
(S)-Isopropyl75%>99% ee
(S)-Benzyl80%>99% ee

Advantages : High yields (75–80%), minimal racemization, and compatibility with moisture-sensitive reagents.

Michaelis-Becker Reaction for Direct Phosphorylation

Phosphorylation of Chloroacetamide Derivatives

An alternative route employs the Michaelis-Becker reaction , where chloroacetamides react with dialkyl phosphites under basic conditions:

ClCH2CONH-R+HP(O)(OR’)2NaH, THFR’2P(O)CH2CONH-R+NaCl\text{ClCH}2\text{CONH-R} + \text{HP(O)(OR')}2 \xrightarrow{\text{NaH, THF}} \text{R'}2\text{P(O)CH}2\text{CONH-R} + \text{NaCl}

Critical Parameters

  • Base : Sodium hydride (NaH) in tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Substrate Scope : Limited to chloroacetamides with electron-withdrawing groups.

Comparative Performance

MethodYieldReaction TimeStereochemical Outcome
Michaelis-Becker60%2 hrRacemization observed
BOP-Activated Amidation80%45 minNo racemization

Limitations : Lower yields and racemization make this method less favorable for chiral synthesis.

Hydrolysis of Phosphonoacetate Esters

Two-Step Ester-to-Acid Conversion

This compound can also be accessed via hydrolysis of phosphonoacetate esters, though this route is less common. The ester group is first converted to an acid, followed by amidation:

(EtO)2P(O)CH2CO2RHCl, H2O(EtO)2P(O)CH2COOHNH3(EtO)2P(O)CH2CONH2(\text{EtO})2\text{P(O)CH}2\text{CO}2\text{R} \xrightarrow{\text{HCl, H}2\text{O}} (\text{EtO})2\text{P(O)CH}2\text{COOH} \xrightarrow{\text{NH}3} (\text{EtO})2\text{P(O)CH}2\text{CONH}2

Challenges

  • Selectivity : Over-hydrolysis of phosphonate esters may occur.

  • Yield : <50% due to competing side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodYield RangeStereocontrolScalability
BOP-Activated Amidation75–80%ExcellentHigh
Michaelis-Becker50–60%PoorModerate
Ester Hydrolysis<50%N/ALow

Q & A

Basic Research Questions

Q. What experimental techniques are commonly used to determine the structural binding modes of phosphonoacetamide to enzymes like aspartate transcarbamoylase (ATCase)?

  • Methodological Answer : X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary techniques. For example, X-ray structures (e.g., PDB entries 1TUG and 1TU0) reveal this compound binding in the catalytic site of ATCase, stabilized by hydrogen bonds with residues like Thr55 and Arg105 . NMR studies (e.g., ligand titrations) track conformational changes in ATCase upon this compound binding, distinguishing between the tense (T) and relaxed (R) states . Key steps include:

  • Co-crystallizing enzymes with this compound under controlled pH and ligand concentrations.
  • Using NMR chemical shift perturbations to monitor allosteric transitions.

Q. How can researchers synthesize this compound analogs for isotopic labeling studies?

  • Methodological Answer : Synthesis involves phosphonate coupling reactions. For example, α-phosphono-α,α-difluoroacetamide derivatives are synthesized via nucleophilic substitution, followed by deprotection and purification using ion-exchange chromatography. Challenges include preventing deuterium/hydrogen exchange in intermediates, which requires optimizing reaction conditions (e.g., pH control) . Steps:

  • Use triethylammonium salts to stabilize intermediates.
  • Characterize products via 31^{31}P NMR and mass spectrometry.

Advanced Research Questions

Q. How do researchers resolve contradictions between crystallographic and NMR data when studying this compound-induced enzyme dynamics?

  • Methodological Answer : Crystallography provides static snapshots, while NMR captures dynamic equilibria. For instance, this compound-bound ATCase shows a single conformation in crystal structures but exhibits fast conformational exchange in NMR spectra. To reconcile discrepancies:

  • Perform time-resolved crystallography or cryo-EM to capture intermediate states.
  • Use NMR relaxation dispersion experiments to quantify exchange rates between T and R states .

Q. What strategies are used to investigate this compound’s role in modulating allosteric regulation of enzymes?

  • Methodological Answer : Combine mutagenesis with biophysical assays. For example:

  • Introduce mutations (e.g., E50A in ATCase) to disrupt ligand-binding sites.
  • Measure enzymatic activity via coupled assays (e.g., NADH oxidation) under varying this compound concentrations.
  • Compare structural data (e.g., malonate vs. This compound binding in 1TUG) to identify allosteric communication pathways .

Q. How can researchers optimize this compound synthesis to minimize isotopic labeling artifacts?

  • Methodological Answer : Fluorinated analogs (e.g., α,α-difluoro derivatives) reduce deuterium exchange issues observed in non-fluorinated compounds. Steps include:

  • Using fluorinated precursors to block enolization during synthesis.
  • Validating isotopic integrity via 2^2H NMR and kinetic isotope effect studies .

Q. What statistical approaches are critical for analyzing this compound’s inhibitory effects in enzyme kinetics?

  • Methodological Answer : Use nonlinear regression (e.g., Michaelis-Menten or Hill equation fitting) to determine KiK_i values. For complex allosteric systems:

  • Apply global fitting to datasets from multiple ligand concentrations.
  • Use Bayesian information criteria (BIC) to compare competitive vs. noncompetitive inhibition models .

Data Presentation and Reproducibility

Q. How should researchers present this compound-related structural data to ensure reproducibility?

  • Methodological Answer : Follow journal-specific guidelines for tables and figures. For example:

  • Annotate crystallographic tables with resolution, R-factors, and ligand geometry (e.g., bond distances/angles in 1TU0) .
  • Deposit raw NMR spectra and crystallographic coordinates in public repositories (e.g., PDB, BMRB) .

Q. What are common pitfalls in interpreting this compound’s enzyme inhibition data, and how can they be mitigated?

  • Methodological Answer : Pitfalls include overlooking cooperative effects or buffer-dependent artifacts. Mitigation strategies:

  • Perform control experiments with structurally similar analogs (e.g., malonate for ATCase).
  • Use isothermal titration calorimetry (ITC) to validate binding stoichiometry .

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